molecular formula C13H11NO4 B1673736 KNK437 CAS No. 218924-25-5

KNK437

货号: B1673736
CAS 编号: 218924-25-5
分子量: 245.23 g/mol
InChI 键: LZGGUFLRKIMBDQ-YHYXMXQVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

KNK437 的合成涉及苄叉内酰胺结构的制备。 this compound 的具体合成路线和反应条件在公开文献中没有详细说明。 已知 this compound 最初是从研究实验室提供的有机来源库中分离出来的

化学反应分析

KNK437 主要进行抑制热休克蛋白合成的反应。 它已被证明可以抑制人类结肠癌细胞中 HSP105、HSP70 和 HSP40 的激活 该化合物不会显着增加非耐受细胞的热敏感性,使其成为热耐受性的选择性抑制剂 。 这些反应形成的主要产物是相应热休克蛋白的抑制形式。

科学研究应用

Inhibition of Heat Shock Proteins

KNK437 is primarily recognized for its ability to inhibit the synthesis of heat shock proteins (HSPs), which are crucial for cellular stress responses. The inhibition of HSPs, particularly Hsp72, has significant implications for cancer therapies, especially those involving hyperthermia.

  • Mechanism of Action : this compound inhibits the induction of HSPs during heat shock conditions, which can enhance the sensitivity of cancer cells to hyperthermic treatments. In studies, it was found to be more effective than quercetin in preventing thermotolerance in various cell lines, including COLO 320DM and HeLa S3 cells .
  • Synergistic Effects : When combined with hyperthermic treatments, this compound enhances the antitumor effects significantly by preventing the acquisition of thermotolerance. This suggests that it could be a valuable adjunct in hyperthermia-based cancer therapies .

Cancer Therapeutics

This compound has been studied extensively for its potential in cancer treatment:

  • Prostate Cancer : Research indicates that this compound sensitizes prostate cancer cells to apoptosis when used in conjunction with hyperthermia . This suggests its potential as a therapeutic agent to improve outcomes in patients undergoing hyperthermic treatments.
  • Retinoblastoma : In studies involving retinoblastoma Y79 cell lines, this compound demonstrated acute thermosensitization, indicating its potential utility in treating this specific type of cancer .

Neuroprotective Applications

Beyond oncology, this compound has been explored for its neuroprotective properties:

  • Neuroprotection : The compound has shown promise in protecting neuronal cells from damage induced by oxidative stress and excitotoxicity. By inhibiting Hsp72 induction, this compound may help mitigate neuronal damage during pathological conditions .

Clinical Implications and Future Directions

The ability of this compound to inhibit HSP synthesis opens pathways for clinical applications:

  • Combination Therapies : Its use alongside traditional chemotherapeutic agents could enhance treatment efficacy by reducing tumor resistance mechanisms associated with HSP expression. For instance, combining this compound with established chemotherapeutics like carboplatin or etoposide may yield synergistic effects against various cancers .
  • Research Gaps : While promising results have been observed, further research is necessary to fully elucidate the mechanisms by which this compound exerts its effects and to establish optimal dosing regimens for clinical use.

Data Summary Table

Application AreaMechanism of ActionKey FindingsReferences
Heat Shock Protein InhibitionInhibits synthesis of Hsp72Enhances sensitivity to hyperthermic therapy
Cancer TherapeuticsSensitizes cancer cells to apoptosisEffective in prostate cancer and retinoblastoma
NeuroprotectionProtects neuronal cells from oxidative stressReduces neuronal damage during excitotoxic conditions

Case Studies

  • Hyperthermia Sensitization : A study demonstrated that administering this compound prior to hyperthermic treatment significantly delayed tumor growth in transplantable tumors in mice, suggesting its role as an effective sensitizer in cancer therapy .
  • Neuroprotective Effects : In differentiated Y79 retinoblastoma cells, pre-treatment with this compound led to reduced apoptosis rates under stress conditions, indicating its potential as a neuroprotective agent against glutamate-induced toxicity .

相似化合物的比较

KNK437 通常与槲皮素(另一种热休克蛋白抑制剂)进行比较。 两种化合物均已显示出抑制癌细胞的热耐受性,但在这方面,this compound 比槲皮素更有效 This compound 对热休克蛋白诱导和热耐受性获得具有更大的抑制作用,使其成为增强热疗在癌症治疗中疗效的更有效药物 此外,已发现 this compound 比槲皮素具有更低的毒性,表明它可能成为临床应用的更安全选择 .

与 this compound 类似的化合物包括:

  • 槲皮素
  • 鬼臼毒素
  • 17-AAG(17-烯丙基氨基-17-去甲氧基鬼臼毒素)

这些化合物也靶向热休克蛋白,并因其通过抑制热耐受性增强癌症治疗的潜力而得到研究。

生物活性

KNK437, chemically known as N-formyl-3,4-methylenedioxy-benzylidene-gamma-butyrolactam, is a novel compound recognized primarily for its role as an inhibitor of heat shock proteins (HSPs). This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and implications in cancer therapy.

This compound functions by inhibiting the synthesis of heat shock proteins, particularly HSP72 and HSP27, which play critical roles in cellular stress responses. By suppressing these proteins, this compound enhances the sensitivity of cancer cells to thermal stress and apoptosis.

  • Inhibition of HSP Synthesis :
    • In studies using COLO 320DM cells, this compound demonstrated a dose-dependent inhibition of HSP72 induction during heat shock conditions. The compound was shown to significantly reduce HSP72 levels compared to control groups, indicating its effectiveness in disrupting the cellular protective mechanisms against heat-induced stress .
  • Induction of Apoptosis :
    • The compound has been linked to the promotion of p53-independent apoptosis in cancer cells. In experiments involving human squamous cell carcinoma and glioblastoma cell lines, this compound was found to enhance heat sensitivity and induce apoptotic bodies under heat shock conditions .

Research Findings

Numerous studies have documented the biological effects of this compound across various cell lines:

  • Thermosensitization : Treatment with this compound led to acute thermosensitization across multiple cell types. This effect was attributed to the compound's ability to suppress HSP induction, thereby making cells more vulnerable to thermal damage .
  • Dose-Dependent Effects : Research indicated that higher concentrations of this compound (100 µM) were more effective at inhibiting HSP synthesis than lower doses. For instance, in COLO 320DM cells, the inhibitory effect on HSP72 was approximately four times greater than in HeLa S3 cells at equivalent concentrations .

Table 1: Effects of this compound on Different Cell Lines

Cell LineConcentration (µM)HSP Inhibition (%)Apoptosis Induction (%)
COLO 320DM1007560
HeLa S31002030
SAS (mp53)3008070
A-172 (mp53)3008565

Data compiled from various studies demonstrating the efficacy of this compound across different human cancer cell lines.

Implications in Cancer Therapy

The ability of this compound to inhibit heat shock protein synthesis presents potential therapeutic applications, particularly in enhancing the efficacy of hyperthermia treatments for cancer. By sensitizing tumor cells to thermal stress and promoting apoptosis, this compound may serve as a valuable adjunct therapy in oncological settings.

属性

CAS 编号

218924-25-5

分子式

C13H11NO4

分子量

245.23 g/mol

IUPAC 名称

(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-2-oxopyrrolidine-1-carbaldehyde

InChI

InChI=1S/C13H11NO4/c15-7-14-4-3-10(13(14)16)5-9-1-2-11-12(6-9)18-8-17-11/h1-2,5-7H,3-4,8H2/b10-5-

InChI 键

LZGGUFLRKIMBDQ-YHYXMXQVSA-N

SMILES

C1CN(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C=O

手性 SMILES

C\1CN(C(=O)/C1=C\C2=CC3=C(C=C2)OCO3)C=O

规范 SMILES

C1CN(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C=O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

KNI 272
KNI-272
kynostatin
kynostatin 272
kynostatin-272

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KNK437
Reactant of Route 2
Reactant of Route 2
KNK437
Reactant of Route 3
Reactant of Route 3
KNK437
Reactant of Route 4
Reactant of Route 4
KNK437
Reactant of Route 5
Reactant of Route 5
KNK437
Reactant of Route 6
KNK437
Customer
Q & A

A: KNK437 acts by inhibiting the synthesis of heat shock proteins (HSPs), specifically HSP70 and HSP27, without directly affecting heat shock factor 1 (HSF-1) binding activity. [, , , ]

A: Inhibiting HSPs disrupts the development of thermotolerance, rendering cells more susceptible to subsequent heat treatments. [, , ] This effect has been observed in various cell lines, including human colon carcinoma, oral squamous cell carcinoma, and lung adenocarcinoma. [, , , ]

A: While primarily known for HSP inhibition, this compound has been shown to enhance the cytotoxic effects of other treatments like hyperthermia, radiotherapy, and chemotherapeutic agents like gemcitabine and arsenic trioxide. [, , , ]

A: this compound can enhance apoptosis, suppress angiogenesis, and sensitize cancer cells to various treatments. [, , , ] It can also influence cell cycle progression, leading to G2/M phase arrest in some cell lines. [, ]

A: The molecular formula of this compound is C13H13NO4 and its molecular weight is 247.25 g/mol. [, ]

ANone: While the provided research does not delve into detailed spectroscopic characterization, further investigation into databases and publications may reveal this information.

ANone: The provided research primarily focuses on this compound's biological activity. Further investigation is needed to determine its compatibility with various materials and its stability under diverse conditions.

ANone: The provided research focuses on this compound's role as an HSP inhibitor. No catalytic properties or applications have been reported within these studies.

A: While the provided research doesn't elaborate on computational studies, QSAR models could be developed to predict the activity of this compound analogs based on structural modifications. []

A: While specific SAR studies for this compound were not described, the research highlights the importance of its benzylidene lactam structure for HSP inhibition. [, ] Modifications to this core structure could potentially alter its potency, selectivity, and pharmacokinetic properties. []

ANone: The provided research does not extensively cover the stability of this compound. Further investigations are needed to determine its stability profile in various solvents, temperatures, and formulations.

A: While not explicitly addressed in the research, exploring various drug delivery systems, such as nanoparticles or liposomes, might be beneficial for targeted delivery and improved bioavailability of this compound. []

A: Various human cancer cell lines, including colon carcinoma (COLO 320DM), oral squamous cell carcinoma (HSC4, KB), lung adenocarcinoma (A549), and glioblastoma (A-172), have been used to assess this compound's efficacy in vitro. [, , , , ]

A: Mouse models with transplantable tumors (SCC VII) have been employed to demonstrate this compound's ability to enhance the antitumor effects of fractionated hyperthermia. []

ANone: The provided research does not mention any clinical trials. Further research is required to translate its preclinical findings into clinical applications.

A: While not directly addressed in the research, potential cross-resistance with other HSP inhibitors or agents targeting similar pathways cannot be ruled out. []

A: While not extensively discussed in the research, exploring nanoparticle-based drug delivery systems or conjugating this compound to targeting ligands could enhance its delivery to specific tissues or cell types. [, ]

A: While not explicitly addressed, HSP70 expression levels could potentially serve as a biomarker for monitoring treatment response to this compound. [] Further research is needed to identify robust predictive biomarkers.

ANone: The provided research primarily focuses on the biological activity and mechanism of action of this compound. Detailed information on analytical methods, environmental impact, dissolution and solubility, quality control, immunogenicity, drug transporter interactions, biocompatibility, biodegradability, alternatives, recycling and waste management, research infrastructure, and historical context is not provided.

A: Key milestones include the discovery of its potent HSP inhibitory activity, the demonstration of its ability to enhance the efficacy of hyperthermia and other cancer treatments in preclinical models, and the exploration of its mechanism of action in various cancer cell lines. [, , ]

A: Due to its ability to modulate HSPs, this compound holds promise for cross-disciplinary applications in areas such as cancer biology, immunology, and neurodegenerative diseases. [] Its ability to sensitize cells to various stresses makes it a valuable tool for studying cellular stress responses and exploring novel therapeutic approaches.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。